![molecular formula C9H11NO B13679734 2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one](/img/structure/B13679734.png)
2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one can be achieved through several methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . This reaction typically requires a base catalyst and proceeds through the formation of intermediate 1,4-diketones, which then undergo cyclization via the Paal–Knorr reaction .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, which are advantageous due to their efficiency and ability to produce high yields. These methods include the use of cyclic enaminoketones, arylglyoxals, and methylene active compounds under microwave irradiation . The optimization of reaction conditions, such as solvent choice and reagent sequence, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
科学的研究の応用
2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one exerts its effects involves interactions with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
類似化合物との比較
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-: Used in fragrance and flavor industries.
2H-Cyclopropa[a]naphthalen-2-one: Utilized in organic synthesis and material science.
Uniqueness
2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one stands out due to its unique structural features, which confer specific reactivity and interaction profiles.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
2-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-1-one |
InChI |
InChI=1S/C9H11NO/c1-10-6-5-7-3-2-4-8(7)9(10)11/h5-6H,2-4H2,1H3 |
InChIキー |
VRSHHNARTMQNDP-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C(C1=O)CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


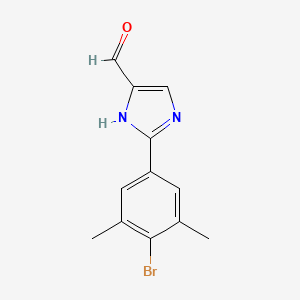
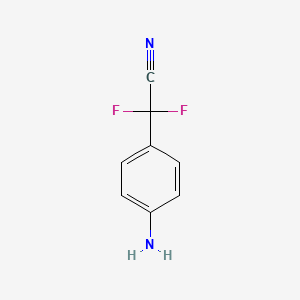


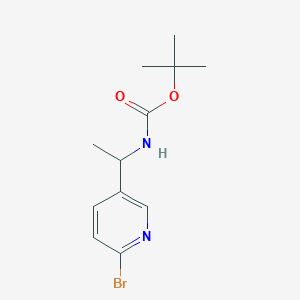
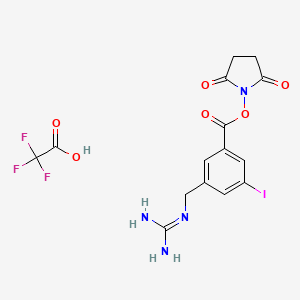
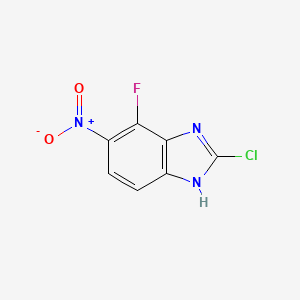
![5-chloro-2,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B13679689.png)
![6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679692.png)
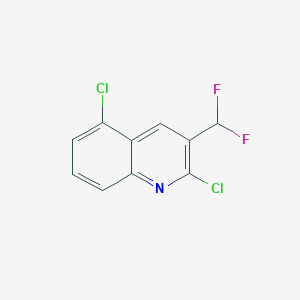
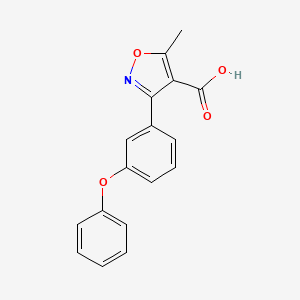
![8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13679724.png)
![3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile](/img/structure/B13679725.png)

